molecular formula C18H14N4O2S B293044 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide

2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide

Cat. No.: B293044
M. Wt: 350.4 g/mol
InChI Key: OIHXHHOMMLHVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves several steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, and subsequent functionalization to introduce the sulfanyl and acetamide groups . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-[(9-Methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can be compared with other pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14N4O2S/c1-10-7-12(11-5-3-2-4-6-11)22-17-14(10)15-16(24-17)18(21-9-20-15)25-8-13(19)23/h2-7,9H,8H2,1H3,(H2,19,23)

InChI Key

OIHXHHOMMLHVNS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC(=O)N)C4=CC=CC=C4

Origin of Product

United States

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